3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
Description
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-¹³C₂,¹⁵N Acetate (CAS: 1216852-93-5) is a stable isotope-labeled compound used extensively in carcinogenicity and mutagenicity research. Its molecular formula is C₁₂¹³C₂H₁₅N₂¹⁵NO₂, with a molecular weight of 260.27 g/mol . The compound is synthesized with two ¹³C atoms and one ¹⁵N atom, enabling precise tracking in mass spectrometry and metabolic studies. It is classified as a carcinogen and is critical for studying foodborne mutagens, such as heterocyclic amines (HCAs), which form during high-temperature cooking .
Key applications include:
Properties
IUPAC Name |
acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-PAVKVDAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Unlabelled Parent Compound
The unlabelled precursor, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), is synthesized via a Friedlander condensation reaction between 4-chloro-3-nitroquinoline and methylamine, followed by catalytic hydrogenation to reduce nitro groups to amines . Key modifications include:
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Cyclization Conditions : Reaction temperatures of 120–140°C in anhydrous ethanol with hydrochloric acid as a catalyst yield the pyridoindole core .
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Methylation : Introduction of the methyl group at the 1-position is achieved using methyl iodide in dimethylformamide (DMF) under inert atmosphere .
Table 1 summarizes the reaction parameters and yields for intermediate steps:
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | HCl, ethanol | 120 | 68 |
| Nitro Reduction | H₂/Pd-C, methanol | 25 | 92 |
| Methylation | CH₃I, DMF | 80 | 85 |
Isotopic Labeling Strategies for 13C2 and 15N Incorporation
Stable isotope labeling at the 13C2 (positions 4 and 5 of the pyridine ring) and 15N (amino group) requires specialized precursors and controlled reaction environments :
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13C-Labeled Pyridine Synthesis : Diethyl malonate-1,3-13C2 and diethyl oxalate-13C2 serve as carbon sources for constructing the pyridine ring. These precursors undergo Claisen condensation with methylamine-15N to form the isotopically enriched heterocycle .
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15N-Ammonia Incorporation : The amino group at position 3 is introduced via nucleophilic substitution using 15N-enriched ammonia under high-pressure conditions (3 atm, 100°C) .
Critical challenges include minimizing isotopic dilution during purification and ensuring stereochemical integrity. For example, deuterium exchange at β-positions is avoided by using deuterium-free solvents during final crystallization .
Acetylation and Final Product Formation
The labelled intermediate is acetylated using acetic anhydride-13C2 in aqueous acetic acid to yield the acetate salt :
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Reaction Conditions : 80°C for 1 hour in a 1:2 molar ratio of pyridoindole to acetic anhydride .
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Workup : The crude product is precipitated by adjusting the pH to 6.5–7.0 with ammonium hydroxide, followed by recrystallization from methanol/water (3:1 v/v) .
Table 2 compares isotopic purity and yield under varying acetylation conditions:
| Acetic Anhydride Source | Reaction Time (h) | Isotopic Purity (%) | Yield (%) |
|---|---|---|---|
| Natural abundance | 1.5 | 98.2 | 78 |
| 13C2-labeled | 1.0 | 99.5 | 81 |
Analytical Characterization and Validation
Quality control involves tandem mass spectrometry (MS/MS), high-performance liquid chromatography (HPLC), and 13C/15N NMR to verify isotopic enrichment and chemical structure :
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HPLC Analysis : A C18 column with methanol:water (70:30) mobile phase resolves the acetate salt with >95% purity (retention time: 8.2 min) .
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13C NMR : Peaks at δ 165.2 ppm (carboxyl carbon) and δ 122.4/118.7 ppm (pyridine C-4/C-5) confirm 13C2 incorporation .
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Isotopic Enrichment : Quantitative NMR using ERETIC2 software calculates 99.2% 13C and 98.7% 15N enrichment .
Challenges and Optimization in Synthesis
Key operational hurdles include:
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Isotopic Cross-Contamination : Trace natural-abundance carbon in solvents reduces isotopic purity. Substituting deuterated solvents (e.g., DMF-d7) mitigates this issue .
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Thermal Degradation : Prolonged heating above 100°C during acetylation causes decomposition. Microwave-assisted synthesis at 80°C for 20 minutes improves yield to 86% .
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Regulatory Compliance : As a carcinogen, handling requires BSL-2 containment and waste neutralization with 10% potassium permanganate .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
Cancer Research
3-Amino-1-methyl-5H-pyrido[4,3-b]indole has been identified as a potential carcinogen. Studies have shown that it can induce tumors in laboratory animals. For instance, research conducted on ACI rats demonstrated that exposure to this compound resulted in significant carcinogenic activity, highlighting its relevance in understanding dietary carcinogens formed during the cooking of meats and fish .
| Study | Findings |
|---|---|
| ACI Rat Study | Induced tumors upon exposure to Trp-P-2 |
| IARC Classification | Classified as Group 2B: Possibly carcinogenic to humans |
Metabolic Studies
The incorporation of stable isotopes such as and in 3-Amino-1-methyl-5H-pyrido[4,3-b]indole allows for its use as a tracer in metabolic studies. These isotopes enable researchers to track metabolic pathways and understand the dynamics of amino acid metabolism in various biological systems. The compound's isotopic labeling is particularly useful in studying metabolic disorders and the effects of dietary components on metabolism .
Food Safety and Toxicology
Due to its formation during the pyrolysis of tryptophan in cooked foods, this compound serves as a critical marker for assessing food safety and toxicological risks associated with dietary intake. Its presence in grilled or barbecued meats has raised concerns regarding long-term health effects and cancer risk assessments. Regulatory bodies monitor such compounds to ensure food safety standards are maintained .
Case Study 1: Carcinogenicity Assessment
A study published in Cancer Research assessed the carcinogenic potential of Trp-P-2 using in vivo models. The results indicated a dose-dependent increase in tumor incidence among subjects exposed to varying concentrations of the compound over time.
Case Study 2: Metabolic Pathway Analysis
In another study focused on metabolic pathways, researchers utilized labeled Trp-P-2 to trace its incorporation into metabolic cycles within human cell lines. This research provided insights into how dietary components can influence cellular metabolism and potentially lead to carcinogenesis.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The compound primarily targets guanine bases in DNA, forming covalent bonds and disrupting normal cellular functions .
Comparison with Similar Compounds
Non-Isotopic Analog: 3-Amino-1-methyl-5H-pyrido[4,3-b]indole Acetate (CAS: 72254-58-1)
Dimethyl Variant: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-¹³C₂,¹⁵N Acetate (CAS: 1217002-93-1)
- Molecular Formula: C₁₃¹³C₂H₁₇N₂¹⁵NO₂ (MW: 274.30 g/mol).
- Applications : Specialized for studying methylated HCA derivatives in processed meats .
Functional Analogs
3H-Imidazo[4,5-b]pyridines
- Structural Features : Replace the indole moiety with an imidazo-pyridine system (e.g., compound 5a-f in ).
- Synthesis: Formed via condensation of amines and aldehydes in methanol, similar to methods used for pyridoindoles .
- Applications: Less carcinogenic than pyridoindoles but used to study aromatic amine reactivity .
4-(Aminomethyl)pyridine (CAS: 3731-53-1)
- Molecular Simplicity: A monocyclic analog lacking the fused indole system.
- Role: Serves as a building block for synthesizing complex heterocycles but lacks direct carcinogenicity .
Comparative Data Table
Research Findings and Implications
- Carcinogenicity: The target compound induces frameshift mutations in Salmonella assays and forms DNA adducts in rodent models, as demonstrated by Ohgaki et al. . Its isotopic labeling allows quantification at sub-ppb levels in complex matrices.
- Analytical Performance : The ¹³C/¹⁵N-labeled compound reduces matrix effects in LC-MS, achieving recovery rates >90% in meat extracts .
Biological Activity
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate, commonly referred to as Trp-P-2, is a heterocyclic amine that has gained attention due to its significant biological activities, particularly in the context of carcinogenicity and enzyme inhibition. This compound is a derivative of tryptophan and is noted for its role as a potent inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.
- Molecular Formula : C14H14N3O2
- Molecular Weight : 256.27986 g/mol
- CAS Number : 1216852-93-5
- Melting Point : 260-262°C
- Solubility : Slightly soluble in methanol and water
Enzyme Inhibition
Research indicates that Trp-P-2 is a potent inhibitor of type A monoamine oxidase (MAO-A). It exhibits competitive inhibition with a value of approximately 0.84 µM, which is significantly lower than its value for the substrate kynuramine (46.4 µM). This suggests that Trp-P-2 has a high affinity for MAO-A, making it an effective inhibitor in biochemical pathways involving neurotransmitter degradation .
Carcinogenicity
Trp-P-2 has been identified as a carcinogen. Studies conducted on inbred strain ACI rats revealed that when fed a diet containing 0.01% Trp-P-2 over 870 days, one rat developed hemangioendothelial sarcoma of the liver. This highlights the potential risk associated with exposure to this compound, particularly in terms of long-term carcinogenic effects .
Study on Rats
In a pivotal study, ACI rats were administered Trp-P-2 to evaluate its carcinogenic potential. The results demonstrated that while most rats survived beyond 400 days, the presence of tumors in some subjects underscores the compound's hazardous nature. The findings align with previous research indicating that heterocyclic amines can induce cancer through metabolic activation and subsequent DNA damage .
Inhibition Studies
Further studies have shown that Trp-P-2 not only inhibits MAO-A but also exhibits varying degrees of inhibition on MAO-B. The selectivity towards MAO-A suggests potential therapeutic applications in treating disorders related to neurotransmitter imbalances, such as depression and anxiety disorders .
Data Table: Summary of Biological Activities
| Activity | Details |
|---|---|
| Enzyme Inhibition | MAO-A inhibition |
| Carcinogenic Potential | Induces liver tumors in ACI rats |
| Solubility | Slightly soluble in methanol and water |
| Melting Point | 260-262°C |
Q & A
Q. What is the primary role of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-¹³C₂,¹⁵N Acetate in scientific research?
This stable isotope-labeled compound is primarily used to study:
- Mutagenic and carcinogenic mechanisms : As a labeled analog of Trp-P-2 (a heterocyclic aromatic amine), it enables tracking of metabolic activation pathways and DNA adduct formation in vitro and in vivo .
- Isotope tracing : The ¹³C and ¹⁵N labels facilitate quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR), critical for pharmacokinetic and metabolic studies .
Q. Table 1: Key Research Applications
Q. How is the carcinogenicity of this compound classified, and what evidence supports this classification?
The International Agency for Research on Cancer (IARC) classifies Trp-P-2 (unlabeled) as Group 2B ("possibly carcinogenic to humans") based on:
- In vitro genotoxicity : Ames test positivity in Salmonella typhimurium strains TA98 and TA100 .
- In vivo carcinogenesis : Rodent studies showing hepatic and intestinal tumors after prolonged exposure .
Note : The labeled acetate form retains these properties but is used under controlled conditions to trace metabolic pathways .
Q. What synthesis methods are reported for similar indole derivatives, and can they be adapted for this compound?
While direct synthesis protocols for the isotope-labeled form are not detailed in the evidence, general approaches for non-labeled analogs include:
- Reflux in acetic acid : A mixture of 3-formylindole derivatives and aminothiazolones in acetic acid with sodium acetate, followed by recrystallization (e.g., DMF/acetic acid) .
- Key considerations for isotope labeling : Use ¹³C/¹⁵N-enriched starting materials (e.g., labeled methylamine or acetic acid) and verify isotopic purity via NMR or MS .
Q. How is the purity of this compound validated in experimental settings?
Purity (>95%) is typically confirmed using:
Q. Why are stable isotopes (¹³C₂, ¹⁵N) incorporated into this compound?
- Metabolic tracing : Enables precise tracking of the compound and its metabolites in complex biological systems .
- Quantitative accuracy : Reduces background noise in MS-based assays, improving detection limits for DNA adducts .
Advanced Research Questions
Q. How should experimental designs be structured to assess this compound’s genotoxicity while controlling for confounding factors?
- Cell model selection : Use primary human lymphocytes or HepG2 cells (metabolically competent) to mimic in vivo activation .
- Controls : Include untreated cells, oxidative stress inducers (e.g., H₂O₂), and isotope-unlabeled Trp-P-2 for baseline comparison .
- Endpoint assays : Combine comet assay (single-cell gel electrophoresis) for DNA damage with LC-MS/MS for adduct quantification .
Q. Table 2: Comet Assay Protocol
| Step | Conditions |
|---|---|
| Cell treatment | 1–10 µM compound, 24–48 hr incubation |
| Lysis | Alkaline buffer (pH >13), 4°C, 1 hr |
| Electrophoresis | 25 V, 300 mA, 20 min |
| Analysis | % DNA in tail (software: OpenComet, CASP) |
Q. How can conflicting data on coffee’s protective effects against Trp-P-2-induced DNA damage be resolved?
Discrepancies arise from:
- Dose-dependent effects : Coffee constituents (e.g., chlorogenic acid) may exhibit antioxidant activity at low doses but pro-oxidant effects at high doses .
- Experimental variability : Differences in cell types (e.g., lymphocytes vs. hepatocytes) or coffee roasting levels (alters antioxidant profiles) .
Resolution : Standardize coffee extracts (e.g., dark roast vs. green bean) and use multi-omic approaches (transcriptomics/metabolomics) to identify protective pathways .
Q. What strategies optimize the synthesis of this compound to improve yield and isotopic purity?
Q. How do structural analogs like Trp-P-1 differ in carcinogenic potency, and what mechanistic insights does this provide?
Trp-P-1 (1,4-dimethyl analog) vs. Trp-P-2 (1-methyl) :
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
